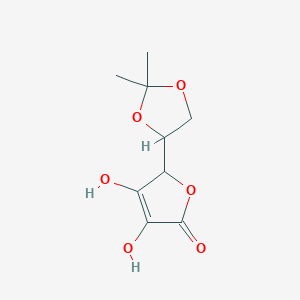

5-(2,2-dimethyl-1,3-dioxolan-4-yl)-3,4-dihydroxy-2(5H)-furanone

Description

5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-3,4-dihydroxy-2(5H)-furanone, also known as 5,6-O-Isopropylidene-L-ascorbic acid, is a protected derivative of ascorbic acid (vitamin C). Its structure features a dioxolane ring formed by the reaction of ascorbic acid’s 5- and 6-hydroxyl groups with acetone, a common method to stabilize vicinal diols . This modification enhances lipophilicity and stability under acidic or oxidative conditions compared to unprotected ascorbic acid, making it valuable in synthetic chemistry and pharmaceutical applications . The compound retains the 3,4-dihydroxyfuran-2(5H)-one core, which is critical for redox activity, but the dioxolane group alters its solubility and reactivity .

Properties

IUPAC Name |

2-(2,2-dimethyl-1,3-dioxolan-4-yl)-3,4-dihydroxy-2H-furan-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O6/c1-9(2)13-3-4(15-9)7-5(10)6(11)8(12)14-7/h4,7,10-11H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POXUQBFHDHCZAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)C2C(=C(C(=O)O2)O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15042-01-0 | |

| Record name | NSC252042 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=252042 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Preparation Methods

Starting Material Preparation

The synthesis begins with 2,3-O-isopropylidene-D-glyceraldehyde, a protected glyceraldehyde derivative. Reaction with methyl (triphenylphosphoranylidene)acetate in methanol at 0°C forms a γ,δ-unsaturated ester via Wittig olefination. Subsequent silylation with tert-butyldimethylsilyl chloride in dichloromethane introduces a protective group at the primary alcohol, yielding a silyl ether intermediate.

Lactonization

Acid-mediated cyclization of the ester under anhydrous conditions generates the furanone core. For example, treatment with p-toluenesulfonic acid in refluxing toluene induces lactonization, forming the 2(5H)-furanone ring. The dioxolane group remains intact during this step due to its stability under acidic conditions.

Deprotection

Final deprotection of the silyl ether using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) unveils the C3 and C4 hydroxyl groups. This step typically proceeds in >85% yield, as evidenced by analogous deprotection reactions in silyl-protected furanones.

Key Reaction Conditions

Functionalization of Pre-Formed Furanones

An alternative strategy involves modifying pre-synthesized furanones to introduce the dioxolane moiety. This method leverages nucleophilic substitution or Mitsunobu reactions to attach the dioxolane-containing side chain.

Tosylation and Displacement

(2,2-Dimethyl-1,3-dioxolan-4-yl)methanol, a commercially available diol derivative, is converted to its tosylate ester using tosyl chloride and triethylamine in dichloromethane at 0°C. The tosylate serves as a leaving group, enabling nucleophilic displacement by a hydroxyl-bearing furanone.

For example, 3,4-dihydroxy-2(5H)-furanone reacts with the tosylated dioxolane in dimethylformamide (DMF) at 60°C, facilitated by potassium carbonate. This SN2-type substitution installs the dioxolane moiety at the C5 position.

Optimization Note:

Mitsunobu Coupling

The Mitsunobu reaction offers stereochemical control when attaching chiral dioxolane derivatives. A mixture of diethyl azodicarboxylate (DEAD) and triphenylphosphine in THF mediates the coupling between 3,4-dihydroxy-2(5H)-furanone and (2,2-dimethyl-1,3-dioxolan-4-yl)methanol. This method preserves the configuration of the dioxolane’s stereocenter, critical for biological activity.

Photoinduced Functionalization

Photochemical methods enable radical-mediated functionalization under mild conditions. A reported procedure irradiates a methanolic solution of 5-O-protected furanones with UV light (350 nm) to induce methanol addition. Adapting this method, 5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2(5H)-furanone undergoes photoinduced hydroxylation at C3 and C4 positions in the presence of benzophenone as a photosensitizer.

Mechanistic Insights:

-

Benzophenone abstracts a hydrogen atom, generating a furanone radical.

-

Methanol acts as a hydrogen donor, leading to hydroxyl group formation.

Challenges and Optimization Strategies

Regioselectivity in Cyclization

Unwanted regioisomers may form during lactonization due to competing five- vs. six-membered ring closure. Employing bulky protective groups (e.g., tert-butyldimethylsilyl) steers cyclization toward the desired five-membered lactone.

Stability of Hydroxyl Groups

The C3 and C4 hydroxyl groups are prone to oxidation. Performing late-stage deprotection minimizes exposure to oxidative conditions. Alternatively, temporary protection as acetyl esters during synthesis prevents undesired side reactions.

Purification Considerations

Silica gel chromatography remains the primary purification method, with eluents such as ethyl acetate:petroleum ether (3:7) effectively separating polar hydroxylated products from non-polar impurities.

Comparative Analysis of Methods

Emerging Techniques

Chemical Reactions Analysis

Types of Reactions

5-(2,2-dimethyl-1,3-dioxolan-4-yl)-3,4-dihydroxy-2(5H)-furanone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like sodium borohydride (NaBH₄). Reaction conditions such as temperature, solvent, and pH are crucial in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Pharmaceutical Applications

The compound has been investigated for its potential therapeutic properties:

- Antioxidant Activity : Research indicates that 5-(2,2-dimethyl-1,3-dioxolan-4-yl)-3,4-dihydroxy-2(5H)-furanone exhibits significant antioxidant activity. This property is crucial for developing formulations aimed at reducing oxidative stress in various diseases such as cancer and neurodegenerative disorders .

- Antimicrobial Properties : The compound has shown promising results in inhibiting the growth of several pathogenic bacteria and fungi. Studies have demonstrated its effectiveness against strains resistant to conventional antibiotics, suggesting its potential as a natural preservative in food products .

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory pathways, making it a candidate for developing anti-inflammatory drugs .

Food Science Applications

In the realm of food science, this compound is being explored for its potential as a natural flavoring agent and preservative:

- Flavor Enhancer : Its unique chemical structure contributes to desirable flavor profiles in food products. Research has focused on its use in enhancing the taste of beverages and confectionery items without synthetic additives .

- Natural Preservative : Given its antimicrobial properties, it is being evaluated as a safer alternative to synthetic preservatives in food formulations. This application aligns with the growing consumer demand for clean-label products .

Materials Science Applications

The compound's chemical properties also lend themselves to applications in materials science:

- Polymer Chemistry : Investigations into the use of this compound in synthesizing biodegradable polymers have shown potential for creating environmentally friendly materials .

- Coatings and Adhesives : Its chemical stability and adhesive properties are being studied for use in coatings that require durability and resistance to environmental degradation .

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antioxidant | Significant reduction in oxidative stress | |

| Antimicrobial | Effective against resistant bacterial strains | |

| Anti-inflammatory | Modulation of inflammatory pathways |

Table 2: Food Science Applications

| Application Type | Description | Reference |

|---|---|---|

| Flavor Enhancer | Enhances taste profiles | |

| Natural Preservative | Acts against microbial growth |

Table 3: Materials Science Applications

| Application Type | Description | Reference |

|---|---|---|

| Polymer Chemistry | Potential for biodegradable polymer synthesis | |

| Coatings | Durable coatings with environmental resistance |

Case Studies

- Case Study on Antioxidant Properties : A study published in the Journal of Agricultural and Food Chemistry highlighted the antioxidant capacity of this compound when tested against various free radicals. The results indicated a dose-dependent response that could be harnessed for dietary supplements aimed at reducing oxidative damage .

- Application in Food Preservation : Research conducted on the efficacy of this compound as a food preservative demonstrated significant inhibition of mold growth in baked goods over a storage period of four weeks. This study suggests its viability as a natural alternative to synthetic preservatives .

Mechanism of Action

The mechanism of action of 5-(2,2-dimethyl-1,3-dioxolan-4-yl)-3,4-dihydroxy-2(5H)-furanone involves its interaction with specific molecular targets and pathways. The compound may act on enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of 2(5H)-furanone derivatives allows for distinct biological and chemical properties. Below is a comparative analysis:

Table 1: Key Structural and Functional Comparisons

Key Insights

Structural Modifications and Stability :

- The dioxolane ring in the target compound enhances stability compared to ascorbic acid, which is prone to oxidation . This makes it more suitable for synthetic intermediates or pro-drug designs.

- Halogenated derivatives (e.g., MX) exhibit high reactivity and toxicity due to electrophilic chlorine atoms, contrasting with the target compound’s redox-active diols .

Biological Activity: Natural furanones like sotolon and 5-methyl-3,4-dihydroxy-2(5H)-furanone emphasize flavor and antimicrobial roles , whereas the target compound’s bioactivity remains less explored but may align with anti-fibrotic properties seen in Alisma derivatives . Ascorbic acid’s universal antioxidant role is unmatched, but the dioxolane derivative’s modified solubility could target different biological compartments .

Synthetic Utility: The target compound serves as a precursor for further functionalization, such as propargylation or glycosylation, leveraging its protected diol . In contrast, halogenated furanones (e.g., 3,4-dichloro derivatives) are pivotal in cross-coupling reactions for drug discovery .

Biological Activity

5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-3,4-dihydroxy-2(5H)-furanone, also known as DMDF, is a compound of interest due to its potential biological activities. This article reviews the biological properties of DMDF, including its antimicrobial, antioxidant, and cytotoxic effects based on diverse research findings.

DMDF is characterized by its unique structure which includes a dioxolane ring and hydroxyl groups that contribute to its biological activity. The molecular formula is with a molecular weight of 216.19 g/mol. Its structural representation is crucial for understanding its interaction with biological systems.

Antimicrobial Activity

Research has shown that DMDF exhibits significant antimicrobial properties. A study indicated that DMDF demonstrated broad-spectrum antimicrobial activity against various human pathogenic microorganisms, including antibiotic-resistant strains. The mechanism of action appears to be energy-dependent and does not cause hemolytic effects on human erythrocytes .

Table 1: Antimicrobial Efficacy of DMDF

| Microorganism | Activity Observed | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibition of growth | |

| Escherichia coli | Inhibition of growth | |

| Candida albicans | Antifungal activity |

Antioxidant Activity

DMDF has been evaluated for its antioxidant potential. Compounds similar to DMDF have shown strong DPPH radical scavenging activity, indicating that DMDF may also possess antioxidant properties. This is particularly relevant in the context of oxidative stress-related diseases .

Table 2: Antioxidant Activity Comparison

Cytotoxic Effects

The cytotoxic effects of DMDF have been explored in various cancer cell lines. Preliminary studies suggest that DMDF may induce apoptosis in cancer cells by affecting the cell cycle progression. Specifically, it has been observed to arrest the cell cycle at the S and G2/M phases in yeast models, which indicates potential for further development as an anti-cancer agent .

Table 3: Cytotoxicity Data

Case Studies

Several case studies have highlighted the potential applications of DMDF in therapeutic contexts:

- Antifungal Treatment : A study on the antifungal activity against Candida albicans demonstrated that DMDF effectively inhibited the dimorphism induced by serum factors, suggesting its potential use in treating fungal infections .

- Cancer Research : Investigations into the cytotoxic properties of DMDF on various cancer cell lines have shown promising results, indicating its potential as a chemotherapeutic agent .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 5-(2,2-dimethyl-1,3-dioxolan-4-yl)-3,4-dihydroxy-2(5H)-furanone, and how can its regioselectivity be controlled during derivatization?

- Methodological Answer : The compound can be synthesized via derivatization of 2(5H)-furanone scaffolds. A common approach involves halogenation or hydroxylation at specific positions, followed by functional group protection (e.g., using acetonide groups for diol protection). Regioselectivity is influenced by steric and electronic factors; for example, bulky substituents at the 2,2-dimethyl-1,3-dioxolane ring can direct reactions to the 3,4-dihydroxy positions. Control experiments using NMR and LC-MS are critical to verify regiochemical outcomes .

Q. How can the antibacterial activity of this compound be evaluated, and what structural features correlate with efficacy?

- Methodological Answer : Antibacterial assays (e.g., broth microdilution) against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Pseudomonas aeruginosa) strains are standard. Minimum Inhibitory Concentration (MIC) values should be compared across derivatives. Structural activity relationship (SAR) studies indicate that halogenation (e.g., Cl at C3/C4) and hydroxyl group positioning enhance activity by disrupting bacterial membrane integrity. Include positive controls (e.g., ciprofloxacin) and account for solvent interference in bioassays .

Q. What spectroscopic techniques are most effective for characterizing the stereochemistry of this furanone derivative?

- Methodological Answer : High-resolution NMR (¹H, ¹³C, and 2D-COSY/HMBC) is essential for stereochemical assignment. The acetonide group’s splitting pattern in ¹H NMR helps confirm the dioxolane ring’s configuration. X-ray crystallography or computational modeling (DFT-optimized structures) can resolve ambiguities in diastereomer identification .

Advanced Research Questions

Q. How can computational chemistry predict the antioxidative potential of this compound, and what parameters should be prioritized?

- Methodological Answer : Density Functional Theory (DFT) calculations evaluate frontier molecular orbitals (HOMO-LUMO gap), ionization potential, and electron affinity to predict redox activity. Lower HOMO-LUMO gaps (<4 eV) correlate with higher antioxidative capacity. Solvent models (e.g., PCM for water) refine predictions. Validate computational results with experimental assays (e.g., DPPH radical scavenging) .

Q. What strategies resolve contradictory data in enzyme inhibition studies (e.g., COX vs. 5-LO selectivity)?

- Methodological Answer : Contradictions may arise from assay conditions (e.g., enzyme source, substrate concentration). Use orthogonal methods:

- In vitro enzyme kinetics (e.g., COX-1/2 and 5-LO inhibition assays with purified enzymes).

- Cellular models (e.g., macrophage COX/LOX pathways).

- Molecular docking to compare binding affinities. Adjust substituents (e.g., hydrophobic chains) to enhance selectivity for 5-LO over COX, as seen in aci-reductone mimics .

Q. How can the compound’s mutagenic potential be assessed alongside its anti-carcinogenic properties?

- Methodological Answer : Conduct Salmonella Ames tests for mutagenicity and rodent carcinogenesis models (e.g., azoxymethane-induced colon cancer). Paradoxical effects (mutagenic vs. anti-carcinogenic) are common in furanones due to redox cycling. Measure reactive oxygen species (ROS) generation and DNA adduct formation via HPLC-MS. Dose-response studies are critical to identify therapeutic windows .

Q. What synthetic modifications improve stability in aqueous or biological matrices without compromising bioactivity?

- Methodological Answer : Introduce electron-withdrawing groups (e.g., acetyl or sulfonate esters) at the 3,4-dihydroxy positions to reduce oxidation. Prodrug strategies (e.g., esterification) enhance stability in plasma. Monitor degradation via accelerated stability testing (40°C/75% RH) and validate bioactivity in cell-based assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.